molecular formula C8H15NO2 B13348098 Ethyl 1-(ethylamino)cyclopropane-1-carboxylate

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate

Cat. No.: B13348098
M. Wt: 157.21 g/mol
InChI Key: MYMXCABWTNVTFQ-UHFFFAOYSA-N
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Description

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an ethylamino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(ethylamino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate is unique due to its combination of an ethylamino group and an ethyl ester group on a cyclopropane ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-(ethylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-9-8(5-6-8)7(10)11-4-2/h9H,3-6H2,1-2H3

InChI Key

MYMXCABWTNVTFQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CC1)C(=O)OCC

Origin of Product

United States

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